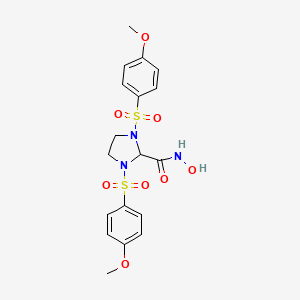
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring, a carboxamide group, and two methoxyphenyl sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole-based structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Another class of imidazole derivatives with valuable pharmaceutical properties.
Uniqueness
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxyphenyl sulfonyl groups, in particular, contribute to its potent enzyme inhibitory properties and make it a valuable compound for various applications.
特性
CAS番号 |
203915-60-0 |
|---|---|
分子式 |
C18H21N3O8S2 |
分子量 |
471.5 g/mol |
IUPAC名 |
N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]imidazolidine-2-carboxamide |
InChI |
InChI=1S/C18H21N3O8S2/c1-28-13-3-7-15(8-4-13)30(24,25)20-11-12-21(18(20)17(22)19-23)31(26,27)16-9-5-14(29-2)6-10-16/h3-10,18,23H,11-12H2,1-2H3,(H,19,22) |
InChIキー |
IFUFBKYZHPAPTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


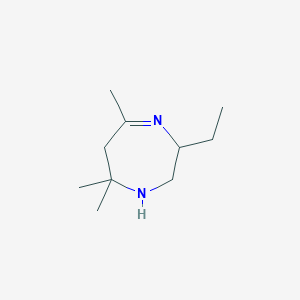

![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
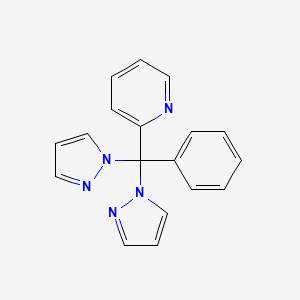
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)
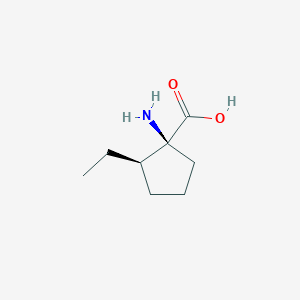
![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)
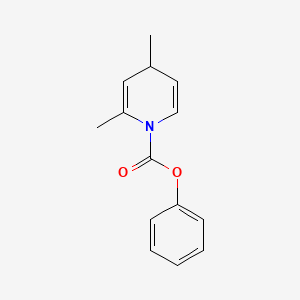

![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)
